1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
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Overview
Description
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol are two distinct chemical compounds.
Preparation Methods
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
The synthesis of 1-Chloro-4-(4-chlorophenyl)sulfonylbenzene typically involves the sulfonylation of chlorobenzene derivatives. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonylating agents .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, or bisphenol A, is industrially produced through the condensation of acetone with phenol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid .
Chemical Reactions Analysis
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions, especially due to the presence of electron-withdrawing sulfonyl and chloro groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to various derivatives.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Scientific Research Applications
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
Chemical Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Industrial Applications: Employed in the production of dyes, pigments, and other industrial chemicals.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Polymer Industry: Widely used in the production of polycarbonate plastics and epoxy resins.
Medical Research: Studied for its endocrine-disrupting properties and potential health effects.
Mechanism of Action
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
The mechanism of action involves its reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Bisphenol A interacts with estrogen receptors, mimicking the action of estrogen and potentially disrupting endocrine functions .
Comparison with Similar Compounds
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
Similar Compounds: Bis(4-chlorophenyl)sulfone, 4-Chlorodiphenyl sulfone.
Uniqueness: The presence of both chloro and sulfonyl groups makes it highly reactive and useful in various chemical syntheses.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Properties
CAS No. |
25154-01-2 |
---|---|
Molecular Formula |
C27H24Cl2O4S |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C12H8Cl2O2S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h3-10,16-17H,1-2H3;1-8H |
InChI Key |
IQNPTYXQCJVNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Related CAS |
25154-01-2 |
Origin of Product |
United States |
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